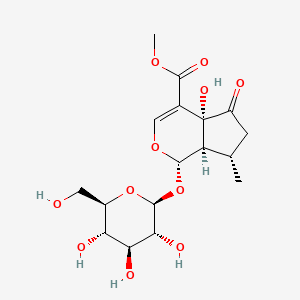
Secolongifolenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Secolongifolenediol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O2 It is known for its unique structure and biological activities
准备方法
Synthetic Routes and Reaction Conditions
Secolongifolenediol can be synthesized through several methods, including the oxidation of longifolene, a sesquiterpene hydrocarbon. The synthetic route typically involves the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to achieve the desired diol structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, followed by purification processes. The extraction is usually carried out using solvents like ethanol or methanol, and the compound is then purified through techniques such as column chromatography.
化学反应分析
Types of Reactions
Secolongifolenediol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used.
科学研究应用
Secolongifolenediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
作用机制
The mechanism by which secolongifolenediol exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. In terms of anti-inflammatory action, it may inhibit the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Secolongifolenediol can be compared with other sesquiterpene alcohols such as longifolene and longifolenaldehyde. While these compounds share a similar core structure, this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Longifolene
- Longifolenaldehyde
- Longifolene oxide
This compound stands out due to its unique diol structure, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-[(1R,6R,9S)-8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3/t12-,13+,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUMBZJZMMNHTP-GUTXKFCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C(C1C=C2CO)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@@H]([C@@H]1CCO)C=C2CO)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



